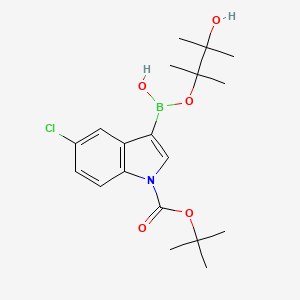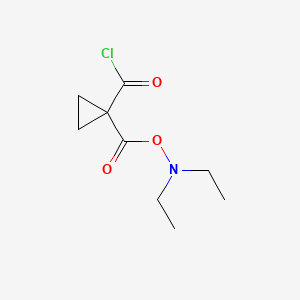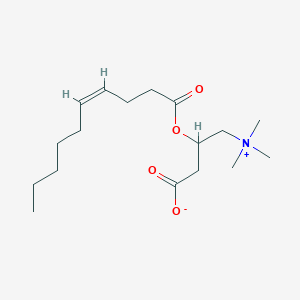
Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is a compound used primarily in the field of organic synthesis and biochemistry. It is known for its role in peptide synthesis, where it acts as a coupling reagent. The compound is characterized by the presence of carbobenzoxy (cbz) protecting groups on the lysine residue, which help in preventing unwanted side reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide typically involves the protection of the lysine amino group with carbobenzoxy (cbz) groups. The process begins with the reaction of L-lysine with carbobenzoxy chloride in the presence of a base to form Na,N-epsilon-di-cbz-L-lysine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as CBZ-L-oxylysine.
Reduction: Reduction reactions can convert the compound into different lysine derivatives.
Substitution: The cbz protecting groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include L-amino acid oxidase and other enzymatic oxidants.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various protected lysine derivatives, which are useful intermediates in peptide synthesis and other organic syntheses .
Wissenschaftliche Forschungsanwendungen
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Wirkmechanismus
The mechanism of action of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide involves the activation of carboxyl groups, facilitating the formation of peptide bonds. The N-hydroxysuccinimide moiety acts as a leaving group, making the carboxyl group more reactive towards nucleophiles like amines. This results in the efficient coupling of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
N-epsilon-CBZ-L-lysine: Similar in structure but lacks the N-hydroxysuccinimide moiety.
N-epsilon-T-boc-L-lysine: Contains tert-butoxycarbonyl (boc) protecting groups instead of cbz
Uniqueness: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is unique due to its dual protecting groups and the presence of the N-hydroxysuccinimide moiety, which enhances its reactivity and utility in peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C18H23N3O6 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H23N3O6/c19-11-5-4-8-14(17(24)27-21-15(22)9-10-16(21)23)20-18(25)26-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,19H2,(H,20,25)/t14-/m0/s1 |
InChI-Schlüssel |
NJBVAHRKBNAVFV-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)



![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)

![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)



